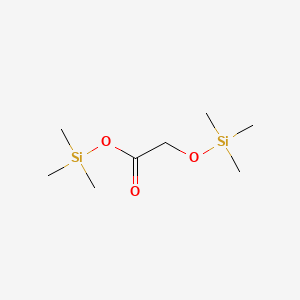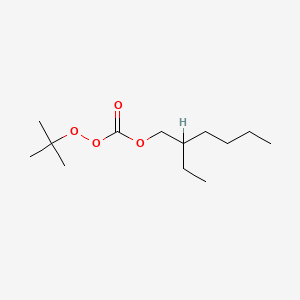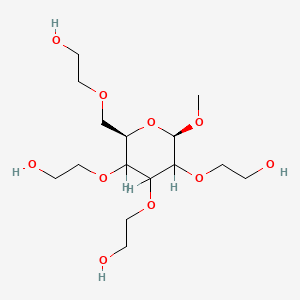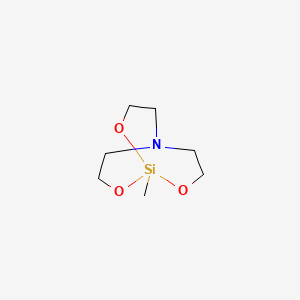
1,2-Bis(dichloromethylsilyl)ethane
Vue d'ensemble
Description
1,2-Bis(dichloromethylsilyl)ethane is an organosilicon compound with the molecular formula C4H10Cl4Si2. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its unique structure, which includes two silicon atoms bonded to ethane through dichloromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloromethylsilyl)ethane can be synthesized through the reaction of dichloromethylsilane with ethylene. The reaction typically occurs in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions. The general reaction is as follows:
2CH2Cl2SiH+CH2=CH2→CH2Cl2SiCH2CH2SiCH2Cl2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dichloromethylsilyl)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: The dichloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis.
Major Products
Substitution Reactions: The major products are the substituted silanes, such as amino- or alkoxy-silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major product is 1,2-bis(methylsilyl)ethane.
Applications De Recherche Scientifique
1,2-Bis(dichloromethylsilyl)ethane has several applications in scientific research, including:
Organic Synthesis:
Polymer Chemistry: The compound is used in the synthesis of silicone polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Material Science: It is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: The compound is used in the modification of biomolecules to study their interactions and functions.
Mécanisme D'action
The mechanism of action of 1,2-Bis(dichloromethylsilyl)ethane involves the reactivity of the dichloromethyl groups and the silicon atoms. The compound can act as a source of silicon in various chemical reactions, facilitating the formation of silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar structure but with dimethyl groups instead of dichloromethyl groups.
1,2-Bis(trimethylsilyl)ethane: Contains trimethylsilyl groups instead of dichloromethyl groups.
1,2-Bis(phenylsilyl)ethane: Contains phenyl groups instead of dichloromethyl groups.
Uniqueness
1,2-Bis(dichloromethylsilyl)ethane is unique due to the presence of dichloromethyl groups, which provide distinct reactivity compared to other similar compounds
Propriétés
IUPAC Name |
dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURVLVRHAMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883549 | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-69-3 | |
| Record name | 1,2-Bis(dichloromethylsilyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1-dichloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-1,2-diylbis[dichloromethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2-bis(dichloromethylsilyl)ethane utilized in polymer synthesis?
A1: this compound serves as a key linking agent in synthesizing star-shaped polymers. [, ] This compound reacts with polymeric organolithium compounds, like α-4-pentenylpoly(styryl)lithium, leading to the formation of a multi-arm structure. [] The reactive chlorine atoms in this compound allow for the attachment of multiple polymer chains, essentially acting as a central hub for the star-shaped polymer.
Q2: How do researchers confirm the successful incorporation of this compound into the synthesized polymers?
A2: Various analytical techniques are employed to characterize the polymers and confirm the successful incorporation of this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 29Si): Provides structural information and confirms the presence of the desired silicon linkages. []
- Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the synthesized polymers. [, ]
- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Identifies the molecular weight and provides structural information, further confirming the presence of the silicon linking agent. [, ]
- Tandem Mass Spectrometry (MS2): Used to analyze the fragmentation patterns of the synthesized polymers, providing insights into their architecture and confirming the successful formation of specific structures like 8-shaped polystyrene. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














